L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester
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Overview
Description
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester typically involves the protection of the amino group of L-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic conditions.
Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Amide Formation: DCC or EDC in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-Aspartic acid, 4-cyclohexyl ester.
Ester Hydrolysis: L-Aspartic acid.
Amide Formation: L-Aspartic acid derivatives with amide bonds.
Scientific Research Applications
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action for L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The cyclohexyl ester group can be hydrolyzed under specific conditions to yield the free carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is similar to other Fmoc-protected amino acids, such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid: Lacks the cyclohexyl ester group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 4-tert-butyl ester: Contains a tert-butyl ester group instead of a cyclohexyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence the solubility and reactivity of the compound in peptide synthesis.
Properties
Molecular Formula |
C25H26NO6- |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/p-1/t22-/m0/s1 |
InChI Key |
MRFLBISPKPBCRU-QFIPXVFZSA-M |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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